molecular formula C16H24ClN4O6S- B14881475 2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate

2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate

Cat. No.: B14881475
M. Wt: 435.9 g/mol
InChI Key: AHWIVMNXRZYVEB-CKHUFIJBSA-M
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Description

“2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” is a complex organic compound that features multiple functional groups, including amino, chloro, propylthio, pyrimidinyl, dihydroxycyclopentyl, and hydroxybutanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the propylthio group: This step may involve nucleophilic substitution reactions.

    Cyclopentyl ring formation: This can be synthesized through cyclization reactions.

    Attachment of the hydroxybutanoate moiety: This step may involve esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions may target the pyrimidine

Properties

Molecular Formula

C16H24ClN4O6S-

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(1S,2S,3S,4S)-4-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,3-dihydroxycyclopentyl]oxy-4-hydroxybutanoate

InChI

InChI=1S/C16H25ClN4O6S/c1-2-5-28-16-20-13(17)10(18)14(21-16)19-7-6-9(12(24)11(7)23)27-8(3-4-22)15(25)26/h7-9,11-12,22-24H,2-6,18H2,1H3,(H,25,26)(H,19,20,21)/p-1/t7-,8?,9-,11-,12+/m0/s1

InChI Key

AHWIVMNXRZYVEB-CKHUFIJBSA-M

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@H]2C[C@@H]([C@H]([C@H]2O)O)OC(CCO)C(=O)[O-]

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OC(CCO)C(=O)[O-]

Origin of Product

United States

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